Trifoliol Trifoliol Trifoliol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, trifoliol is considered to be a flavonoid lipid molecule. Trifoliol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, trifoliol is primarily located in the cytoplasm. Outside of the human body, trifoliol can be found in a number of food items such as pulses, tea, alfalfa, and green vegetables. This makes trifoliol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1857-26-7
VCID: VC21340959
InChI: InChI=1S/C16H10O6/c1-20-8-5-10(18)13-12(6-8)21-15-9-3-2-7(17)4-11(9)22-16(19)14(13)15/h2-6,17-18H,1H3
SMILES: COC1=CC(=C2C(=C1)OC3=C2C(=O)OC4=C3C=CC(=C4)O)O
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol

Trifoliol

CAS No.: 1857-26-7

Cat. No.: VC21340959

Molecular Formula: C16H10O6

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

Trifoliol - 1857-26-7

CAS No. 1857-26-7
Molecular Formula C16H10O6
Molecular Weight 298.25 g/mol
IUPAC Name 3,7-dihydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Standard InChI InChI=1S/C16H10O6/c1-20-8-5-10(18)13-12(6-8)21-15-9-3-2-7(17)4-11(9)22-16(19)14(13)15/h2-6,17-18H,1H3
Standard InChI Key YFVNQUXNYCREJW-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)OC3=C2C(=O)OC4=C3C=CC(=C4)O)O
Canonical SMILES COC1=CC(=C2C(=C1)OC3=C2C(=O)OC4=C3C=CC(=C4)O)O
Melting Point 332°C

Chemical Structure and Properties

Trifoliol, with the IUPAC name 3,7-dihydroxy-9-methoxy-benzofuro[3,2-c]chromen-6-one, has a molecular formula of C16H10O6 and a molecular weight of 298.25 g/mol . It is a polycyclic aromatic compound containing a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3,2-c]chromen-6-one. The structure of Trifoliol features a complex ring system with specific functional groups: two hydroxyl groups at positions 3 and 7, and a methoxy group at position 9 . This arrangement contributes to its distinct chemical properties and biological activities.

Table 1: Physical and Chemical Properties of Trifoliol

PropertyValue
Molecular FormulaC16H10O6
Molecular Weight298.25 g/mol
IUPAC Name3,7-dihydroxy-9-methoxy-benzofuro[3,2-c]chromen-6-one
CAS Number1857-26-7
Chemical ClassCoumestans
StructurePolycyclic aromatic compound with benzoxole fused to chromen-2-one
Functional GroupsTwo hydroxyl groups (positions 3 and 7), one methoxy group (position 9)

Natural Sources and Occurrence

Trifoliol is one of the most important coumestans with estrogenic activity and occurs naturally in certain plants. It has been identified in red clover (Trifolium species) and various types of young sprouts . The name "Trifoliol" suggests a connection to the genus Trifolium, which includes clover plants, indicating that this plant might be a significant natural source of the compound.

The concentration of Trifoliol in these plants can vary depending on factors such as growth conditions, harvest time, and processing methods. Like other phytoestrogens, Trifoliol may be produced by plants as a defense mechanism or to regulate plant growth and development. Its presence in young sprouts suggests that it might play a role in early plant development.

Chemical Reactions

Trifoliol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Oxidation Reactions

Trifoliol can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Oxidation of Trifoliol may yield quinones and other oxidized derivatives, potentially altering its biological activities. The hydroxyl groups at positions 3 and 7 are likely sites for oxidation reactions, which can lead to the formation of new functional groups with different chemical properties.

Reduction Reactions

Reduction of Trifoliol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process can produce dihydro derivatives of Trifoliol with potentially altered biological activities. The reduction might target the carbonyl group or the double bonds in the ring system, resulting in compounds with modified structures and potentially different biological activities.

Biological Activities

Trifoliol exhibits several important biological activities that make it a compound of interest for potential therapeutic applications.

Antioxidant Properties

Trifoliol has been reported to exhibit significant antioxidant properties, which are crucial for protecting cells against oxidative stress. Studies have shown that compounds like Trifoliol can scavenge free radicals, thereby reducing cellular damage and inflammation. It can also enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.

The antioxidant activity of Trifoliol is likely associated with its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This property makes Trifoliol potentially useful in preventing or treating conditions related to oxidative stress, such as aging, cancer, and inflammatory diseases.

Anticancer Properties

Research indicates that Trifoliol possesses anticancer activity, particularly against breast and prostate cancer cell lines. In vitro studies have reported that such compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, significant reduction in the viability of MCF-7 (breast cancer) and LNCaP (prostate cancer) cells has been observed with coumestans like Trifoliol.

The anticancer properties of Trifoliol might be attributed to multiple mechanisms, including its antioxidant activity, ability to modulate signaling pathways, and potential interaction with specific cellular targets. These properties suggest that Trifoliol or its derivatives could be developed as anticancer agents, especially for hormone-dependent cancers.

Estrogenic Activity

Trifoliol is one of the most important coumestans with estrogenic activity . As a phytoestrogen, it can interact with estrogen receptors and influence various biological processes in mammals. This property makes Trifoliol potentially useful in hormone replacement therapy and treatment of hormone-related conditions.

The estrogenic activity of Trifoliol might be related to its structural similarity to estrogen, allowing it to bind to estrogen receptors, albeit with potentially different affinity and selectivity compared to endogenous estrogens. This interaction could lead to either estrogenic or anti-estrogenic effects depending on the tissue, receptor subtype, and physiological context.

Biological ActivityMechanismPotential Application
Antioxidant ActivityFree radical scavenging, Enhancement of antioxidant enzymesProtection against oxidative stress-related diseases
Anticancer ActivityInduction of apoptosis, Modulation of cell cyclePotential anticancer agent, especially for hormone-dependent cancers
Estrogenic ActivityInteraction with estrogen receptorsHormone replacement therapy, Treatment of hormone-related conditions

Comparison with Similar Compounds

Trifoliol shares structural similarities with other coumestans and phytoestrogens, but has its unique properties that distinguish it from related compounds.

Coumestrol

Coumestrol is one of the most well-studied coumestans, known for its estrogenic activity and potential use in hormone replacement therapy . Like Trifoliol, it contains the basic coumestan skeleton but differs in the pattern and nature of substitution. Coumestrol has been more extensively studied than Trifoliol, with numerous reports on its biological activities and potential therapeutic applications.

Other Phytoestrogens

Other classes of phytoestrogens with structural and functional similarities to Trifoliol include:

  • Genistein: An isoflavone with antioxidant and anti-cancer properties, commonly found in soy products.

  • Daidzein: Another isoflavone with similar properties to genistein, also found in soy products.

Trifoliol stands out due to its specific structure and potentially broader range of biological activities. The presence of hydroxyl groups at positions 3 and 7, along with a methoxy group at position 9, gives Trifoliol a unique chemical profile that might contribute to its distinct biological activities.

Table 3: Comparison of Trifoliol with Other Related Compounds

CompoundChemical ClassMain SourcesKey Biological Activities
TrifoliolCoumestanRed clover, SproutsAntioxidant, Anticancer, Estrogenic
CoumestrolCoumestanLegumesEstrogenic, Potential use in hormone replacement therapy
GenisteinIsoflavoneSoy productsAntioxidant, Anticancer
DaidzeinIsoflavoneSoy productsSimilar to Genistein

Future Research Directions

While current research provides valuable insights into the properties and activities of Trifoliol, several aspects require further investigation:

Detailed Structure-Activity Relationships

More detailed studies on the structure-activity relationships of Trifoliol would help understand how its chemical structure contributes to its biological activities. This knowledge could guide the design of more potent and selective derivatives with enhanced therapeutic properties or reduced side effects.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of Trifoliol are needed to understand its absorption, distribution, metabolism, and excretion in the body. This information is crucial for developing effective dosage forms and treatment regimens, as well as for predicting potential drug interactions and side effects.

Clinical Studies

Clinical studies are needed to evaluate the safety and efficacy of Trifoliol in humans. These studies would help determine the therapeutic potential of Trifoliol and identify any potential adverse effects. Additionally, clinical trials could establish the optimal dosage and treatment duration for various conditions.

Synthetic Methods

Development of efficient and scalable synthetic methods specifically for Trifoliol would facilitate its production for research and potential commercial applications. Improved synthesis methods could reduce production costs and make Trifoliol more accessible for various applications.

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